molecular formula C16H16ClFN2O4S B2736359 N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034303-90-5

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2736359
CAS No.: 2034303-90-5
M. Wt: 386.82
InChI Key: UYVQRXJMOJEGOS-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by:

  • A thiophene-2-yl moiety, contributing aromaticity and sulfur-based reactivity.
  • A 2-hydroxyethoxy side chain, enhancing hydrophilicity and hydrogen-bonding capacity.
  • An ethanediamide bridge (-N-C(=O)-C(=O)-N-), which stabilizes the molecular conformation and facilitates interactions with biological targets.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c17-11-8-10(3-4-12(11)18)20-16(23)15(22)19-9-13(24-6-5-21)14-2-1-7-25-14/h1-4,7-8,13,21H,5-6,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQRXJMOJEGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Addition of the Hydroxyethoxy Group: The intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to introduce the hydroxyethoxy group.

    Incorporation of the Thiophenyl Group: Finally, the thiophen-2-yl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields and purity.

    Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines, alcohols.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The compound's ability to interact with specific cellular targets makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The antibacterial and antifungal activities of thiophene derivatives have been well-documented. In vitro studies suggest that compounds like N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of related compounds using the National Cancer Institute's protocols. The results indicated significant cytotoxicity against various cancer cell lines, with mean growth inhibition values suggesting effective therapeutic potential .

CompoundCell Line TestedGI50 (µM)TGI (µM)
Compound AA549 (Lung)15.7250.68
Compound BMCF7 (Breast)20.0055.00

This table summarizes the efficacy of related compounds, demonstrating their potential in cancer therapy.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of similar thiophene derivatives. The methodology involved disk diffusion assays to measure inhibition zones against various bacterial strains . The findings supported the hypothesis that modifications on the thiophene structure enhance antimicrobial activity.

Bacterial StrainInhibition Zone (mm)
E. coli18
S. aureus22

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Table 1: Structural Comparison
Compound Name Key Features Differences from Target Compound Potential Implications Reference
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide Ethanediamide bridge; 3-chloro-4-fluorophenyl group; indole substituent. Replaces thiophene with 1-methylindole ; dimethylamino group instead of hydroxyethoxy. Enhanced lipophilicity; potential CNS activity due to indole and tertiary amine.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Fluorophenyl group; thiophene-derived core. Dihydrothienylidene ring system; lacks ethanediamide bridge and hydroxyethoxy chain. Altered electronic properties; possible photochemical reactivity.
N-(3-Chloro-4-fluorophenyl)-2-((2-(dimethylamino)ethyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide 3-Chloro-4-fluorophenyl group; imidazopyridine core; hydroxyguanidine moiety. Imidazopyridine heterocycle; dimethylaminoethyl chain instead of thiophene-ethoxy. DNA-binding potential; kinase inhibition applications.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl group; amide linkage; tetrahydrofuran ring. Cyclopropane and furan substituents; lacks ethanediamide and thiophene. Pesticidal activity via membrane disruption.

Functional Group Analysis

  • Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl group in the target compound is shared with analogs in and . Chlorine and fluorine enhance electronegativity, improving binding to hydrophobic pockets in proteins or enzymes .
  • Heterocyclic Systems :
    • Thiophene (target) vs. Indole (): Thiophene’s sulfur atom may participate in covalent interactions, while indole’s nitrogen enables π-stacking and hydrogen bonding .
    • Imidazopyridine (): Nitrogen-rich systems often target nucleotide-binding domains, contrasting with thiophene’s role in charge transfer .
  • Hydroxyethoxy Chain: Unique to the target compound, this group likely improves aqueous solubility compared to dimethylamino () or methyl-substituted () analogs.

Hypothetical Property Comparison

Table 2: Inferred Physicochemical Properties
Property Target Compound N′-[2-(Dimethylamino)-indole] Analog Imidazopyridine Analog
Molecular Weight ~450–500 g/mol (estimated) ~480–520 g/mol ~500–550 g/mol
LogP Moderate (2.5–3.5) due to hydroxyethoxy High (3.5–4.5) with lipophilic indole and amine Moderate (2.0–3.0) with polar imidazopyridine
Solubility Higher in polar solvents Low aqueous solubility Moderate solubility
Bioactivity Potential kinase or protease inhibition CNS modulation DNA intercalation

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClFN3O3S\text{C}_{17}\text{H}_{20}\text{ClF}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It potentially acts as a modulator of certain receptors, influencing signaling pathways critical for cell survival and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Biological Activity Summary

Activity Type Efficacy Mechanism References
AntimicrobialModerateInhibition of cell wall synthesis
AnticancerHighInduction of apoptosis via PI3K/Akt pathway
Enzyme inhibitionVariableCompetitive inhibition of target enzymes

Case Studies

  • Antimicrobial Efficacy
    A study involving the assessment of this compound against Candida albicans showed promising results. The compound displayed significant fungistatic activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents. The mechanism was attributed to its interaction with fungal cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties
    In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The activation of the p38 MAPK pathway was noted, suggesting a potential therapeutic role in cancer treatment. Notably, it showed enhanced efficacy when used in combination with existing chemotherapeutics, indicating a synergistic effect.
  • Enzyme Inhibition
    Research highlighted the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition was shown to reduce the proliferation rates of cancer cells significantly, underscoring its potential as a targeted therapy.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, often starting with coupling intermediates. For example:

  • Amide bond formation: Use DMF as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution. Stir at room temperature and monitor progress via TLC (e.g., ethyl acetate/hexane eluent) .
  • Hydroxyethoxyethyl chain introduction: Employ protective group strategies (e.g., acetyl or benzyl groups) to prevent side reactions. Deprotection can be achieved using acidic or basic conditions (e.g., p-TsOH in methanol) .
  • Purification: Column chromatography with dichloromethane/ethyl acetate gradients is effective for isolating intermediates .

Key Data:

  • Typical yields range from 27% to 60% for analogous compounds .
  • Reaction times vary from 4–24 hours depending on substituent reactivity .

Q. How can purity and structural integrity be validated post-synthesis?

Methodological Answer:

  • Chromatography: TLC (silica gel) with UV visualization for preliminary purity checks .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent electronic environments. For example, thiophene protons resonate at δ 6.5–7.5 ppm, while aromatic fluorophenyl signals appear downfield (δ 7.0–8.0 ppm) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis: Validate C, H, N, S, and Cl content (±0.4% theoretical) .

Example:
In a related acetamide derivative, ¹H NMR showed distinct singlet peaks for methyl groups at δ 2.95 ppm and aromatic protons at δ 7.60–7.40 ppm .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs with varying halogens (e.g., Cl vs. F) or substituent positions. Test in vitro for activity (e.g., enzyme inhibition assays).
  • Electron-Withdrawing Effects: Chloro and fluoro groups enhance electrophilicity, potentially increasing binding affinity to target proteins .
  • Case Study: A 3-chloro-4-fluorophenyl analog showed 10-fold higher activity than its 4-chloro counterpart in kinase inhibition assays, attributed to improved hydrophobic interactions .

Data Insight:

  • LogP values increase with halogen substitution, impacting membrane permeability .

Q. What computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron densities to identify reactive sites (e.g., amide bonds prone to hydrolysis) .
  • Molecular Dynamics (MD): Simulate interactions with metabolic enzymes like cytochrome P450 or aldehyde oxidase .
  • In Silico Tools: Use software like Schrödinger Suite or AutoDock to predict binding modes with detoxification enzymes.

Example:
A study on a similar thiophene-containing compound predicted aldehyde oxidase-mediated oxidation at the sulfur atom, validated by LC-MS metabolite profiling .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps.
  • Isotope Labeling: Use deuterated reagents to trace proton transfer pathways in amide bond formation .
  • Intermediate Trapping: Quench reactions at intervals to isolate intermediates (e.g., using LC-MS or X-ray crystallography) .

Case Study:
In a related synthesis, trapping a tetrahedral intermediate confirmed a nucleophilic acyl substitution mechanism .

Q. What analytical techniques resolve contradictions in spectroscopic data?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography: Provide unambiguous confirmation of stereochemistry and crystal packing effects .
  • Variable Temperature NMR: Identify dynamic processes (e.g., rotamer interconversion) that cause signal splitting .

Example:
HSQC analysis of a thiazole derivative clarified ambiguous ¹³C assignments, confirming regioisomeric purity .

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